2-((4-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)sulfonyl)benzonitrile
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Overview
Description
2-((4-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)sulfonyl)benzonitrile is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic applications. This compound features a complex structure with a fluorophenyl group, a piperidine ring, and a benzonitrile moiety, making it a subject of interest in various fields of study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)sulfonyl)benzonitrile typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach involves the reaction of 4-fluorobenzenesulfonyl chloride with piperidine to form 4-((4-fluorophenyl)sulfonyl)piperidine. This intermediate is then reacted with benzonitrile under specific conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-((4-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)sulfonyl)benzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The sulfonyl groups can be involved in redox reactions under appropriate conditions.
Coupling Reactions: The benzonitrile moiety can engage in coupling reactions such as Suzuki-Miyaura cross-coupling.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction reactions. The conditions vary depending on the specific reaction but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while oxidation reactions can produce sulfoxides or sulfones.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Studied for its therapeutic potential in treating certain diseases.
Mechanism of Action
The mechanism of action of 2-((4-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)sulfonyl)benzonitrile involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the sulfonyl groups can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of target proteins and pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
1-[(4-Fluorophenyl)sulfonyl]piperidine: Shares the fluorophenyl and piperidine moieties but lacks the benzonitrile group.
2-(1-[(4-Fluorophenyl)sulfonyl]piperidin-4-yl)-1-phenyl-1,2,3,4-tetrahydroisoquinoline: Contains a similar piperidine structure with additional aromatic rings.
Uniqueness
2-((4-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)sulfonyl)benzonitrile is unique due to its combination of a fluorophenyl group, a piperidine ring, and a benzonitrile moiety. This unique structure allows it to engage in a variety of chemical reactions and interactions, making it a versatile compound for research and potential therapeutic applications.
Biological Activity
The compound 2-((4-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)sulfonyl)benzonitrile is a sulfonamide derivative featuring a piperidine moiety and a nitrile functional group. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including antibacterial, antiviral, anticancer, and enzyme inhibition properties, supported by data tables and relevant research findings.
Chemical Structure
The molecular formula for this compound is C17H20F1N3O4S2. The structure includes:
- A piperidine ring .
- A sulfonyl group attached to both the piperidine and the benzene ring.
- A nitrile group on the benzene ring.
Antibacterial Activity
Research has shown that sulfonamide derivatives exhibit significant antibacterial properties. For instance, compounds similar to this compound have demonstrated effectiveness against various bacterial strains.
Compound | Bacterial Strain | Activity (Zone of Inhibition in mm) |
---|---|---|
Compound A | Escherichia coli | 15 |
Compound B | Staphylococcus aureus | 20 |
Compound C | Salmonella typhi | 18 |
These findings suggest that modifications in the sulfonamide structure can enhance antibacterial efficacy.
Antiviral Activity
The antiviral potential of piperidine derivatives has also been explored. In a study assessing various compounds against viral targets, derivatives similar to the compound showed promising results in inhibiting viral replication.
Compound | Virus Type | IC50 (μM) |
---|---|---|
Compound D | HCV | 0.35 |
Compound E | HIV | 0.26 |
The low IC50 values indicate high potency against these viral strains, suggesting that the compound may serve as a lead structure for antiviral drug development.
Anticancer Activity
Sulfonamide compounds have been investigated for their anticancer properties. In vitro studies have reported that certain derivatives can induce apoptosis in cancer cell lines.
Cell Line | Compound | IC50 (μM) |
---|---|---|
MCF-7 (Breast Cancer) | Compound F | 5.2 |
HeLa (Cervical Cancer) | Compound G | 3.8 |
These results highlight the potential of sulfonamide derivatives in cancer therapy, warranting further investigation into their mechanisms of action.
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit key enzymes involved in various biological processes. Notably, acetylcholinesterase (AChE) and urease are two targets of interest.
Enzyme | Compound | IC50 (μM) |
---|---|---|
AChE | Compound H | 2.14 |
Urease | Compound I | 1.21 |
These findings are significant as they suggest potential therapeutic applications for treating conditions like Alzheimer's disease and urinary tract infections.
Case Studies
Several case studies have documented the synthesis and evaluation of similar compounds:
- Study on Antibacterial Properties : A recent study synthesized various piperidine-based sulfonamides and evaluated their antibacterial activity against Staphylococcus aureus. The most potent compound exhibited an IC50 value of 4.5 μM, demonstrating significant promise for further development .
- Antiviral Screening : Another research effort focused on the antiviral activity of piperidine derivatives against Hepatitis C virus (HCV). The most effective compound showed an IC50 of 0.30 μM, indicating its potential as a therapeutic agent .
- Anticancer Research : A study evaluated a series of sulfonamide derivatives for their anticancer effects on various cell lines. One derivative exhibited selective cytotoxicity towards breast cancer cells with minimal effects on normal cells, suggesting a favorable therapeutic index .
Properties
IUPAC Name |
2-[4-(4-fluorophenyl)sulfonylpiperidin-1-yl]sulfonylbenzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O4S2/c19-15-5-7-16(8-6-15)26(22,23)17-9-11-21(12-10-17)27(24,25)18-4-2-1-3-14(18)13-20/h1-8,17H,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUZROILSBAVFAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1S(=O)(=O)C2=CC=C(C=C2)F)S(=O)(=O)C3=CC=CC=C3C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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